Nodulisporic acid

Description

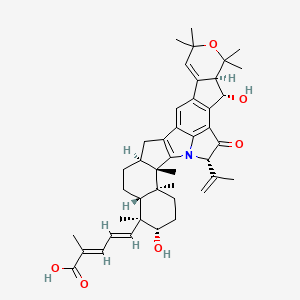

Structure

3D Structure

Properties

IUPAC Name |

(2E,4E)-5-[(3S,4S,7S,8S,9R,12S,23R,24S,28S)-7,24-dihydroxy-3,4,8,20,20,22,22-heptamethyl-27-oxo-28-prop-1-en-2-yl-21-oxa-1-azaoctacyclo[13.13.1.02,14.03,12.04,9.017,25.018,23.026,29]nonacosa-2(14),15,17(25),18,26(29)-pentaen-8-yl]-2-methylpenta-2,4-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H53NO6/c1-21(2)33-36(47)31-30-24(27-20-39(4,5)50-40(6,7)32(27)35(30)46)19-25-26-18-23-13-14-28-41(8,16-11-12-22(3)38(48)49)29(45)15-17-42(28,9)43(23,10)37(26)44(33)34(25)31/h11-12,16,19-20,23,28-29,32-33,35,45-46H,1,13-15,17-18H2,2-10H3,(H,48,49)/b16-11+,22-12+/t23-,28-,29-,32+,33-,35+,41-,42-,43+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNCVXXVJJXJZII-QLETUHIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1C(=O)C2=C3N1C4=C(C3=CC5=C2C(C6C5=CC(OC6(C)C)(C)C)O)CC7C4(C8(CCC(C(C8CC7)(C)C=CC=C(C)C(=O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@H]1C(=O)C2=C3N1C4=C(C3=CC5=C2[C@H]([C@H]6C5=CC(OC6(C)C)(C)C)O)C[C@H]7[C@]4([C@]8(CC[C@@H]([C@@]([C@@H]8CC7)(C)/C=C/C=C(\C)/C(=O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H53NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

679.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163120-03-4 | |

| Record name | Nodulisporic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163120034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NODULISPORIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K1CU6363A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of Nodulisporic Acid from Nodulisporium sp.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nodulisporic acid, a complex indole diterpene, represents a significant discovery in the field of natural product insecticides. First isolated from the endophytic fungus Nodulisporium sp. by Merck Research Laboratories in 1992, this class of compounds exhibits potent and selective activity against a range of ectoparasites, particularly fleas and ticks.[1][2][3] The unique mode of action, targeting invertebrate-specific glutamate-gated chloride channels (GluCls), provides a significant margin of safety for mammals.[1][2] This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of this compound and its analogs. Detailed experimental protocols for the fermentation of Nodulisporium sp., as well as the extraction, purification, and characterization of this compound, are presented. Furthermore, this document summarizes the quantitative bioactivity of these compounds and visualizes the key experimental workflows and the compound's mechanism of action through detailed diagrams.

Discovery and Background

The quest for novel insecticides with improved safety and efficacy profiles led to the discovery of this compound. Screening of microbial fermentation extracts revealed potent insecticidal activity in a culture of Nodulisporium sp., an endophytic fungus.[3] This initial finding spurred intensive research into the isolation and characterization of the active principles, culminating in the identification of this compound A as the primary insecticidal component.[1][3] Further investigations have since uncovered a family of related analogs, including nodulisporic acids D, E, and F, each with varying degrees of insecticidal potency.[4]

The insecticidal properties of this compound are attributed to its action as a potent allosteric modulator of glutamate-gated chloride channels (GluCls) in invertebrates.[5][6][7] These channels are crucial for neurotransmission in insects but are absent in vertebrates, which instead possess structurally distinct glycine-gated and GABA-gated chloride channels.[1][2][3] This selectivity is a key factor in the favorable safety profile of nodulisporic acids. This compound both directly activates these channels and potentiates the action of the natural ligand, glutamate, leading to an influx of chloride ions, hyperpolarization of the neuronal membrane, and ultimately paralysis and death of the insect.[6][7]

Experimental Protocols

Fermentation of Nodulisporium sp.

The production of this compound is achieved through submerged fermentation of Nodulisporium sp. While specific media compositions and fermentation parameters can be optimized for different strains and production scales, a general protocol is outlined below.

2.1.1. Culture Media

A variety of media have been reported to support the growth of Nodulisporium sp. and the production of this compound. "Medium FFL" was specifically designed to enhance the production of these compounds.[8][9] Other suitable media include Potato Dextrose Broth (PDB).

Table 1: Representative Fermentation Medium Composition

| Component | Concentration (g/L) |

| Glucose | 20.0 |

| Peptone | 10.0 |

| Yeast Extract | 5.0 |

| KH2PO4 | 1.0 |

| MgSO4·7H2O | 0.5 |

| Trace Element Solution | 1.0 mL |

| Distilled Water | to 1 L |

2.1.2. Fermentation Conditions

-

Inoculum: A seed culture of Nodulisporium sp. is prepared by inoculating a suitable liquid medium and incubating for 3-5 days.

-

Fermenter: Production is typically carried out in stirred-tank bioreactors.

-

Temperature: 25-28°C

-

pH: 6.5-7.0

-

Agitation: 150-250 rpm

-

Aeration: 0.5-1.5 vvm (volume of air per volume of medium per minute)

-

Duration: 10-14 days

Extraction and Purification of this compound

Following fermentation, the nodulisporic acids are extracted from the culture broth and mycelium and purified using chromatographic techniques.

2.2.1. Extraction

-

Harvesting: The fermentation broth is harvested, and the mycelium is separated from the supernatant by filtration or centrifugation.

-

Solvent Extraction: Both the mycelial cake and the supernatant are extracted with a water-immiscible organic solvent, typically ethyl acetate.[10] A common procedure involves a liquid-liquid extraction of the culture filtrate with an equal volume of ethyl acetate.[10] The mycelial mass can be homogenized in the presence of the solvent to ensure efficient extraction.

-

Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

2.2.2. Purification

A multi-step chromatographic process is employed to isolate this compound from the crude extract.

-

Silica Gel Chromatography: The crude extract is first fractionated by silica gel column chromatography. A gradient of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate) is used to elute the compounds. Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Reversed-Phase HPLC (RP-HPLC): Fractions enriched in this compound are further purified by RP-HPLC. A C18 column is commonly used with a mobile phase consisting of a gradient of water and acetonitrile or methanol, often with a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape.[10]

Analytical Characterization

The structure and purity of the isolated this compound are confirmed using a combination of spectroscopic and spectrometric techniques.

-

High-Performance Liquid Chromatography (HPLC): Used for purity assessment and quantification. A C18 column with a mobile phase of acetonitrile and water is typically employed, with UV detection at around 254 nm.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides molecular weight and fragmentation data for structural confirmation and sensitive quantification.[11][12] Electrospray ionization (ESI) in negative ion mode is often used.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the complete structure elucidation of novel this compound analogs.

-

High-Resolution Mass Spectrometry (HRMS): Used to determine the exact mass and elemental composition.

Quantitative Bioactivity Data

The insecticidal activity of this compound and its analogs has been evaluated in a variety of in vitro and in vivo assays. The following table summarizes some of the reported bioactivity data for this compound A.

Table 2: Insecticidal Activity of this compound A

| Test Organism | Assay Type | Activity Metric | Value |

| Aedes aegypti (mosquito larvae) | Larval Mortality | LD (ppb) | 500 |

| Lucilia sericata (blowfly larvae) | Larval Mortality | LD (ppb) | 300-1,000 |

| Cimex lectularius (bedbug) | Medicated Diet | LD (mg/kg) | 0.4 |

| Ctenocephalides felis (cat flea) | Membrane Feeding | LD (ppm) | 1 |

| Tick Species | In vivo (dog) | Efficacy | ≥2.5 mg/kg |

Data compiled from Meinke et al., 2002.[3]

Visualizations

Signaling Pathway of this compound

The following diagram illustrates the mechanism of action of this compound on the glutamate-gated chloride channel in insect neurons.

Caption: Mechanism of action of this compound on insect glutamate-gated chloride channels.

Experimental Workflow for Discovery and Isolation

This diagram outlines the general workflow from the initial screening of Nodulisporium sp. to the isolation of pure this compound.

Caption: Experimental workflow for the discovery and isolation of this compound.

Conclusion

The discovery of this compound from Nodulisporium sp. has provided a valuable new class of insecticides with a unique and selective mode of action. The detailed methodologies for fermentation, extraction, and purification outlined in this guide provide a foundation for further research and development of these promising compounds. The potent insecticidal activity, coupled with a favorable safety profile, positions this compound and its analogs as important leads in the development of next-generation ectoparasiticides. Further research into the optimization of production, the synthesis of novel derivatives, and a deeper understanding of their interaction with the glutamate-gated chloride channel will continue to be of high interest to the scientific and drug development communities.

References

- 1. This compound: its chemistry and biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: Its Chemistry and Biology | Bentham Science [eurekaselect.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. This compound opens insect glutamate-gated chloride channels: identification of a new high affinity modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of Nodulisporic Acid on Glutamate-Gated Chloride Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nodulisporic acid, a natural product originating from the endophytic fungus Nodulisporium sp., has garnered significant interest within the scientific community for its potent and selective insecticidal properties.[1][2][3][4][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with glutamate-gated chloride channels (GluCls), a key target in invertebrates. Understanding this mechanism is crucial for the development of novel antiparasitic agents with improved efficacy and safety profiles.

This compound's insecticidal activity stems from its ability to selectively modulate an invertebrate-specific glutamate-gated ion channel, for which no mammalian homolog exists, ensuring a wide therapeutic index.[1][3] This guide will delve into the quantitative aspects of this interaction, detail the experimental protocols used to elucidate its mechanism, and provide visual representations of the key pathways and workflows.

Core Mechanism of Action

This compound acts as a positive allosteric modulator and a direct agonist of invertebrate GluCls.[6][7][8][9] This dual action leads to the opening of the chloride ion channel, causing an influx of chloride ions into the neuron. The resulting hyperpolarization of the cell membrane leads to flaccid paralysis and ultimately the death of the insect.[7][10]

Several lines of evidence support the role of GluCls as the primary target of this compound:

-

Direct Activation: Electrophysiological studies have demonstrated that this compound can directly activate GluCl channels, even in the absence of the natural ligand, glutamate.[6][11][12]

-

Potentiation of Glutamate Response: At concentrations lower than those required for direct activation, this compound potentiates the response of GluCl channels to glutamate.[6][8][13]

-

Binding to GluCls: Radioligand binding assays have shown high-affinity binding of this compound derivatives to membranes containing GluCls.[8][13]

-

Resistance Mutations: Insects resistant to this compound have been found to possess mutations in the gene encoding a GluCl subunit.[6][11][12] A proline to serine mutation (P299S) in the DmGluClα subunit of Drosophila melanogaster renders the channel less sensitive to activation by this compound, ivermectin, and glutamate.[6][11][12]

Interaction with Ivermectin Binding Sites

This compound shares a similar mode of action with the well-known antiparasitic agent, ivermectin, which also targets GluCls.[6][7] Studies have revealed a complex interaction between the binding sites of these two compounds. While both can activate the channel, evidence suggests the existence of distinct but allosterically coupled binding sites.[7] For instance, ivermectin can inhibit the binding of radiolabeled this compound.[13] Furthermore, it has been demonstrated that this compound and ivermectin receptors in Drosophila melanogaster can contain both GABA-gated Rdl and glutamate-gated GluClα chloride channel subunits.[14]

Quantitative Data

The following tables summarize the key quantitative data from binding and electrophysiological studies on the interaction of this compound and its analogs with GluCls.

Table 1: Binding Affinity and Capacity of this compound Analogs and Ivermectin

| Compound | Preparation | Kd (pM) | Bmax (pmol/mg protein) | Reference |

| [35S]this compound | Drosophila Or-R head membranes | 33 | 1.1 | [6] |

| [35S]this compound | Drosophila glc1 head membranes | 140 | 0.27 | [6] |

| [3H]NAmide | Drosophila melanogaster head membranes | 12 | 1.4 | [8][13] |

| [35S]Ivermectin | Drosophila Or-R head membranes | 26 | 2.7 | [6] |

| [35S]Ivermectin | Drosophila glc1 head membranes | 190 | 1.4 | [6] |

Table 2: Electrophysiological Characterization of this compound and Ivermectin on GluCls

| Compound | Channel | EC50 | Effect | Reference |

| This compound | Wild-type DmGluClα | ~10-fold less sensitive in mutant | Direct Activation | [6][11][12] |

| Ivermectin | Wild-type DmGluClα | ~10-fold less sensitive in mutant | Direct Activation | [6][11][12] |

| This compound | Brugia malayi AVR-14B | 2.7 µM | Direct Activation & Positive Allosteric Modulation | [9] |

| Ivermectin | Brugia malayi AVR-14B | 1.8 nM | Direct Activation | [7][9][15] |

| L-glutamate | Brugia malayi AVR-14B | 0.4 mM | Agonist | [7][9][15] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound on GluCls.

Heterologous Expression of GluCls in Xenopus Oocytes

The Xenopus laevis oocyte expression system is a widely used and robust method for the functional characterization of ion channels.[10][16][17][18][19] Its large size facilitates the injection of cRNA and subsequent electrophysiological recordings.[16][18]

Protocol:

-

Oocyte Preparation: Oocytes are surgically removed from anesthetized female Xenopus laevis frogs. The oocytes are then treated with collagenase to remove the follicular layer.[10] Stage V and VI oocytes are selected for injection.[10]

-

cRNA Preparation: The cDNA encoding the GluCl subunit of interest (e.g., DmGluClα) is subcloned into a suitable expression vector. The plasmid is linearized, and cRNA is synthesized in vitro using a commercial kit.

-

cRNA Injection: A calibrated microinjection pipette is used to inject a specific amount of cRNA (typically 50 nL) into the cytoplasm of each oocyte.

-

Incubation: The injected oocytes are incubated in a buffered solution (e.g., modified Barth's solution) at 16-18°C for 2-7 days to allow for the expression and insertion of the ion channels into the oocyte membrane.[10][20]

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

TEVC is the primary technique used to measure the ion currents flowing through the expressed GluCl channels in Xenopus oocytes.[20][21][22][23][24] This method allows for the control of the oocyte's membrane potential while recording the resulting currents.[21][23]

Protocol:

-

Oocyte Placement: An oocyte expressing the GluCl channels is placed in a recording chamber and continuously perfused with a recording solution (e.g., ND96).

-

Electrode Impalement: Two microelectrodes, filled with a conducting solution (e.g., 3 M KCl), are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current.[24]

-

Voltage Clamping: The membrane potential is clamped at a holding potential, typically between -80 mV and -60 mV.

-

Compound Application: this compound, glutamate, or other test compounds are applied to the oocyte via the perfusion system.

-

Data Acquisition: The currents elicited by the application of the compounds are recorded and amplified. The data is then digitized and stored for later analysis. Dose-response curves are generated by applying a range of compound concentrations to determine EC50 values.

Radioligand Binding Assays

Binding assays are used to determine the affinity (Kd) and the number of binding sites (Bmax) for a radiolabeled ligand, such as a tritiated or 35S-labeled derivative of this compound or ivermectin, on membranes prepared from tissues expressing GluCls (e.g., Drosophila heads).

Protocol:

-

Membrane Preparation: Tissues are homogenized in a buffered solution and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.

-

Binding Reaction: The membrane preparation is incubated with a range of concentrations of the radiolabeled ligand in the presence or absence of a high concentration of an unlabeled competitor (to determine non-specific binding).

-

Separation of Bound and Free Ligand: The binding reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound ligand. The filter is then washed to remove any unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. The Kd and Bmax values are then determined by analyzing the saturation binding data using a suitable model, such as the law of mass action.[6]

Visualizations

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound at the glutamate-gated chloride channel.

Experimental Workflow for Two-Electrode Voltage Clamp

Caption: Experimental workflow for studying ion channels using two-electrode voltage clamp in Xenopus oocytes.

Structure-Activity Relationships

Medicinal chemistry efforts have been undertaken to delineate the key structural features of this compound A that are essential for its insecticidal activity.[25] These studies have identified "permissive" and "non-permissive" regions of the molecule, leading to the development of semisynthetic derivatives with enhanced flea efficacy.[25] For instance, the dienoic acid chain has been identified as a crucial component for potent activity.[26]

Conclusion

This compound exerts its potent insecticidal effects through a dual mechanism of direct activation and positive allosteric modulation of invertebrate glutamate-gated chloride channels. This leads to an influx of chloride ions, hyperpolarization of neuronal membranes, and ultimately, paralysis and death of the target organism. The high selectivity of this compound for invertebrate GluCls over their mammalian counterparts underscores its potential as a safe and effective antiparasitic agent. The detailed understanding of its mechanism of action, supported by robust quantitative data and well-established experimental protocols, provides a solid foundation for the future development of novel insecticides and veterinary medicines. Further research into the structure-activity relationships and the complex interplay with other ligand-gated ion channels will undoubtedly pave the way for the next generation of antiparasitic drugs.

References

- 1. This compound: its chemistry and biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound A, a Novel and Potent Insecticide from a Nodulisporium Sp. Isolation, Structure Determination, and Chemical Transformations | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Drug-resistant Drosophila indicate glutamate-gated chloride channels are targets for the antiparasitics this compound and ivermectin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. This compound opens insect glutamate-gated chloride channels: identification of a new high affinity modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound produces direct activation and positive allosteric modulation of AVR-14B, a glutamate-gated chloride channel from adult Brugia malayi - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Patch clamp and perfusion techniques to study ion channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Drug-resistant Drosophila indicate glutamate-gated chloride channels are targets for the antiparasitics this compound and ivermectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Ivermectin and this compound receptors in Drosophila melanogaster contain both gamma-aminobutyric acid-gated Rdl and glutamate-gated GluCl alpha chloride channel subunits [pubmed.ncbi.nlm.nih.gov]

- 15. This compound produces direct activation and positive allosteric modulation of AVR-14B, a glutamate-gated chloride channel from adult Brugia malayi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Xenopus oocytes as a heterologous expression system for studying ion channels with the patch-clamp technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 18. Xenopus oocytes as a heterologous expression system for studying ion channels with the patch-clamp technique. — Department of Pharmacology [pharm.ox.ac.uk]

- 19. application.wiley-vch.de [application.wiley-vch.de]

- 20. reactionbiology.com [reactionbiology.com]

- 21. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 23. What is the two electrode voltage-clamp (TEVC) method? [moleculardevices.com]

- 24. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 25. Chemical modification of this compound A: preliminary structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Nodulisporic acids D-F: structure, biological activities, and biogenetic relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structure Elucidation of Novel Nodulisporic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals

Nodulisporic acids are a class of indole diterpenoid natural products first isolated from the endophytic fungus Nodulisporium sp.[1][2][3] These compounds have garnered significant interest within the scientific community due to their potent and specific insecticidal properties, particularly against ectoparasites like fleas.[4][5] The primary mode of action involves the modulation of invertebrate-specific glutamate-gated chloride ion channels, a mechanism that contributes to a wide therapeutic index and minimal mammalian toxicity.[4][6]

The discovery of Nodulisporic Acid A, the most potent of the originally found compounds, spurred extensive research into its chemical and biological properties.[1][4] This led to the isolation and characterization of numerous naturally occurring analogs, often through chemical mutagenesis of the producing fungus, as well as the creation of semi-synthetic derivatives.[7][8][9] Elucidating the precise chemical structures of these novel analogs is a critical step in understanding structure-activity relationships (SAR), identifying new pharmacophores, and developing next-generation insecticides with improved efficacy and pharmacokinetic profiles.[7][10]

This technical guide provides an in-depth overview of the core methodologies employed in the isolation, purification, and comprehensive structure elucidation of novel this compound analogs, supported by detailed experimental protocols and data presentation.

Isolation and Purification of Novel Analogs

The initial step in the discovery of new this compound analogs is their isolation from the fermentation broth of the producing fungal strain, such as Hypoxylon pulicicidum (previously Nodulisporium sp.).[11][12] The process involves a multi-step purification strategy designed to separate the target compounds from a complex mixture of other metabolites.

Experimental Protocol: General Isolation and Purification

-

Fermentation and Extraction:

-

The Nodulisporium sp. is cultured in a suitable liquid medium to promote the production of secondary metabolites.

-

Following fermentation, the whole broth is typically extracted with an organic solvent, such as ethyl acetate, to partition the desired compounds into the organic phase.

-

The organic extract is then concentrated under reduced pressure to yield a crude extract.[3]

-

-

Initial Fractionation (e.g., Kupchan Method):

-

The crude extract is subjected to a primary fractionation technique, such as the modified Kupchan method, to separate compounds based on their polarity.[13] This typically involves sequential partitioning between solvents of increasing polarity.

-

-

Chromatographic Separation:

-

Column Chromatography: The fractions are further purified using column chromatography, often with silica gel as the stationary phase and a gradient of solvents (e.g., hexane/ethyl acetate or dichloromethane/methanol) as the mobile phase.

-

Solid-Phase Extraction (SPE): SPE cartridges can be used for rapid sample cleanup and further fractionation.[13]

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain individual, pure analogs is almost always achieved using preparative or semi-preparative HPLC, typically with a reversed-phase column (e.g., C18).[12] The elution is monitored by UV detection and fractions corresponding to individual peaks are collected.

-

The overall workflow for isolating these complex natural products is a systematic process of enrichment and purification.

Core Methodologies for Structure Elucidation

Once a novel analog is isolated in pure form, a combination of sophisticated analytical techniques is employed to determine its chemical structure. This process involves piecing together evidence from mass spectrometry, nuclear magnetic resonance spectroscopy, and sometimes X-ray crystallography.

2.1 Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), is fundamental for determining the elemental composition of the new analog.

Experimental Protocol: HRMS Analysis

-

Sample Preparation: A dilute solution of the purified analog is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: The sample is introduced into the mass spectrometer via direct infusion or through an LC-MS system.[12][13]

-

Ionization: ESI is commonly used to generate protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation.

-

Mass Analysis: A high-resolution mass analyzer (e.g., TOF or Orbitrap) measures the mass-to-charge ratio (m/z) with high accuracy (typically < 5 ppm).

-

Formula Determination: The precise mass measurement allows for the unambiguous determination of the molecular formula by comparing the experimental mass to theoretical masses of possible elemental compositions. Tandem MS (MS/MS) experiments can be used to obtain fragmentation patterns, providing initial clues about the compound's substructures.[13]

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the detailed structure of organic molecules. A suite of 1D and 2D NMR experiments is required to assemble the carbon skeleton and determine stereochemistry.[1][2]

Experimental Protocol: NMR Analysis

-

Sample Preparation: A sufficient quantity (typically 1-5 mg) of the pure analog is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

-

1D NMR Spectra Acquisition:

-

¹H NMR: Provides information on the number, type, and connectivity of protons. Chemical shifts, coupling constants (J-values), and integration are analyzed.

-

¹³C NMR: Reveals the number and type of carbon atoms in the molecule (e.g., sp³, sp², C, CH, CH₂, CH₃).

-

-

2D NMR Spectra Acquisition:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, crucial for tracing out alkyl chains and spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is critical for connecting different structural fragments and establishing the overall carbon skeleton.

-

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): Detects protons that are close in space (< 5 Å), providing essential information for determining the relative stereochemistry of the molecule.[1][2]

-

-

Advanced NMR Techniques:

-

2D INADEQUATE: In cases of extreme structural novelty or limited sample, this experiment can directly show carbon-carbon bonds, though it requires a significant amount of material and is less commonly used.[1][14]

-

Mosher's Method: To determine the absolute stereochemistry of chiral centers, particularly alcohols, the compound can be derivatized with Mosher's acid (MTPA). Analysis of the ¹H NMR chemical shifts of the resulting diastereomeric esters allows for the assignment of the absolute configuration.[1]

-

The structure elucidation process is a logical puzzle, where data from each NMR experiment provides a piece of the solution.

2.3 X-ray Crystallography

When a suitable single crystal of a new analog or its derivative can be grown, X-ray crystallography provides the most definitive structural proof.

Experimental Protocol: X-ray Crystallography

-

Crystallization: The pure compound is dissolved in a solvent system and allowed to slowly evaporate, or other crystallization techniques (e.g., vapor diffusion) are employed to grow a single crystal of sufficient quality.

-

Derivatization: If the parent compound fails to crystallize, chemical modification can be attempted. For example, the preparation of a p-bromobenzoate ester derivative of this compound A was used to introduce a heavy atom, facilitating X-ray analysis and confirming its structure.[1][2]

-

Data Collection and Structure Solution: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected. The resulting data are used to solve the crystal structure, providing precise bond lengths, bond angles, and the absolute stereochemistry of the molecule.

Data Presentation for Novel Analogs

The discovery of new analogs, such as Nodulisporic acids D, E, and F, has expanded the known chemical diversity of this family. These analogs often differ in the presence or absence of isoprene units attached to the indole core.[9][15] Summarizing their key properties in tables allows for direct comparison.

Table 1: Selected this compound Analogs and Key Structural Features

| Compound Name | Molecular Formula | Key Structural Difference from this compound A | Reference(s) |

| This compound A | C₄₃H₅₉NO₇ | Parent compound with three isoprene-derived units on indole | [1] |

| This compound D | C₃₈H₅₁NO₇ | Lacks the isoprene residue at the C-26 position | [9][15] |

| This compound E | C₂₈H₃₅NO₇ | Lacks the C-26 isoprene and the two isoprene units forming the A/B rings | [9][15] |

| This compound F | C₂₃H₂₇NO₇ | Simplest analog, lacking all three isoprene units on the indole moiety | [9][15] |

The biological activity of these analogs is often evaluated in insecticidal assays, providing critical data for understanding structure-activity relationships.

Table 2: Comparative In Vitro Biological Activity of this compound Analogs

| Compound | Flea (C. felis) Membrane Feed IC₅₀ (ppm) | Blowfly (L. sericata) Larvae LC₁₀₀ (ppm) | Reference(s) |

| This compound A | 0.4 | 1 | [4] |

| This compound C | 10,000 | 15,000 | [4] |

| Ivermectin | 5 | 10 | [4] |

Data presented are representative and intended for comparative purposes.

Analysis of this data reveals that specific structural features, such as the dienoic acid side chain found in this compound A, are crucial for potent insecticidal activity.[9][11] Analogs where this feature is modified, like in this compound C, show a significant drop in potency.[4]

Biogenetic Relationships and Structural Diversity

The structural diversity of Nodulisporic acids arises from a complex biosynthetic pathway. Understanding this pathway can help predict the structures of yet-undiscovered analogs. The biosynthesis is thought to begin with an indole-3-glycerol phosphate donor and proceeds through a series of prenylations and cyclizations.[8][12] this compound F is considered the earliest biosynthetic intermediate in the series.[9][15] A proposed biogenetic grid illustrates how the more complex analogs are built up from simpler precursors.

Conclusion

The structure elucidation of novel this compound analogs is a multidisciplinary endeavor that combines natural product chemistry, advanced spectroscopy, and chemical synthesis. A systematic approach, beginning with careful isolation and purification followed by comprehensive analysis using HRMS and a suite of NMR techniques, is essential for success. Unambiguous confirmation through X-ray crystallography remains the gold standard. The knowledge gained from determining the structures of new analogs is invaluable, directly fueling the understanding of structure-activity relationships and guiding the rational design of new, more effective, and safer insecticidal agents for animal health.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound A, a Novel and Potent Insecticide from a Nodulisporium Sp. Isolation, Structure Determination, and Chemical Transformations | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound produces direct activation and positive allosteric modulation of AVR-14B, a glutamate-gated chloride channel from adult Brugia malayi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemical modification of this compound A: preliminary structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nodulisporic Acids D−F: Structure, Biological Activities, and Biogenetic Relationships: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 9. Nodulisporic acids D-F: structure, biological activities, and biogenetic relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Side-chain homologation of this compound: synthesis of potent new dienyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Biosynthesis of Nodulisporic Acids: A Multifunctional Monooxygenase Delivers a Complex and Highly Branched Array - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Biosynthesis of Nodulisporic Acid in Endophytic Fungi

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nodulisporic acids are a class of indole-diterpene natural products produced by the endophytic fungus Hypoxylon pulicicidum (formerly Nodulisporium sp.). These complex molecules have garnered significant interest from the pharmaceutical and agrochemical industries due to their potent and selective insecticidal activity, particularly against fleas and ticks. Their mechanism of action is distinct from many commercial insecticides, making them promising candidates for the development of new pest control agents. This technical guide provides a comprehensive overview of the biosynthesis of nodulisporic acids, detailing the enzymatic steps, the underlying genetic framework, and the experimental methodologies used to elucidate this intricate pathway.

The Nodulisporic Acid Biosynthetic Pathway: A Branched Metabolic Grid

The biosynthesis of this compound is a complex, multi-step process that begins with precursors from primary metabolism and proceeds through a series of enzymatic modifications to generate a diverse array of congeners. Unlike linear biosynthetic pathways, the this compound pathway is characterized by a highly branched metabolic grid, largely orchestrated by the promiscuity of a key P450 monooxygenase, NodJ.[1][2][3]

The core structure of this compound is derived from the condensation of an indole moiety and a diterpene unit. Isotopic labeling studies have revealed that the indole precursor is not tryptophan, as is common for many indole alkaloids, but is instead synthesized from anthranilic acid and ribose.[4] The diterpene component originates from the mevalonic acid pathway, leading to the formation of geranylgeranyl pyrophosphate (GGPP).

The biosynthetic gene cluster responsible for this compound production has been identified in Hypoxylon pulicicidum and has been successfully expressed heterologously in the model filamentous fungus Penicillium paxilli.[5][6] This has allowed for the functional characterization of the key enzymes involved in the pathway.

Key Enzymes and Their Functions in the Biosynthesis of this compound F (NAF)

The initial steps of the pathway converge on the synthesis of this compound F (NAF), the first key intermediate bearing the characteristic carboxylic acid moiety. The following enzymes are essential for its formation:

| Enzyme | Gene | Function |

| Geranylgeranyl Diphosphate Synthase | paxG (from P. paxilli) | Synthesizes geranylgeranyl pyrophosphate (GGPP), the diterpene precursor. |

| Geranylgeranyl Transferase | nodC | Catalyzes the prenylation of an indole precursor with GGPP. |

| FAD-dependent Monoepoxidase | nodM | Performs a single epoxidation of the geranylgeranyl tail of the indole-diterpene intermediate.[7][8][9] |

| Indole Diterpene Cyclase | nodB | Catalyzes the cyclization of the epoxidized intermediate to form the characteristic ring system of the emindole scaffold. |

| P450 Monooxygenase | nodW | Introduces the distinctive carboxylic acid moiety to the indole diterpene core, forming this compound F (NAF).[7][8][9] |

The Central Role of NodJ in Generating a Metabolic Grid

The promiscuous P450 monooxygenase, NodJ , is a pivotal enzyme that acts on a downstream intermediate, NAD4, to produce four distinct products.[1][2][3] This branching point gives rise to multiple parallel biosynthetic series, leading to the formation of a wide array of this compound congeners. The subsequent enzymes in the pathway exhibit a degree of substrate tolerance, allowing them to process the various products generated by NodJ, further expanding the diversity of the final products.[1]

Further Tailoring Steps

Following the action of NodJ, a series of additional tailoring enzymes modify the intermediates to produce the final this compound products, including the most prominent congener, this compound A. These enzymes include:

-

Prenyltransferases (NodD1 and NodD2): These enzymes add additional prenyl groups to the indole moiety. NodD1 has been shown to have a preference for its natural substrate, this compound F.[5][6]

-

Oxidoreductases and Other P450 Monooxygenases (NodO, NodR, NodZ, NodY2, NodX): These enzymes are responsible for further oxidative modifications, including hydroxylations and ring formations, that lead to the final complex structures of the various this compound congeners.[1]

Quantitative Data

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of genetic, molecular biology, and analytical chemistry techniques. The following sections provide an overview of the key experimental protocols.

Heterologous Expression in Penicillium paxilli

The heterologous expression of the this compound biosynthetic gene cluster in P. paxilli has been instrumental in characterizing the function of the individual genes.[5][6] A general workflow for this process is as follows:

-

Gene Cloning and Plasmid Construction: The genes from the nod cluster are amplified from H. pulicicidum genomic DNA and cloned into fungal expression vectors. These vectors typically contain a strong, constitutive promoter (e.g., the Aspergillus nidulans glyceraldehyde-3-phosphate dehydrogenase promoter, gpdA) and a terminator sequence. A selectable marker, such as a gene conferring resistance to an antibiotic like phleomycin, is also included for selection of transformants.

-

Fungal Transformation: Protoplasts are generated from young P. paxilli mycelium by enzymatic digestion of the fungal cell wall. The expression plasmids are then introduced into the protoplasts using a polyethylene glycol (PEG)-mediated transformation method.

-

Selection and Screening of Transformants: The transformed protoplasts are regenerated on a medium containing the selective agent. Resistant colonies are then screened for the production of the expected this compound intermediates or final products using analytical techniques such as LC-MS.

-

Cultivation and Metabolite Extraction: Positive transformants are cultivated in a suitable liquid medium (e.g., potato dextrose broth) for a period of time to allow for the production of the secondary metabolites. The fungal mycelium is then separated from the culture broth, and the metabolites are extracted from both the mycelium and the broth using an organic solvent such as ethyl acetate.

LC-MS Analysis of Nodulisporic Acids

Liquid chromatography-mass spectrometry (LC-MS) is the primary analytical technique used for the detection, identification, and quantification of nodulisporic acids and their biosynthetic intermediates.

-

Sample Preparation: The crude organic extracts from the fungal cultures are typically dried and then redissolved in a suitable solvent, such as methanol or acetonitrile, for LC-MS analysis.

-

Chromatographic Separation: The metabolites are separated on a C18 reversed-phase HPLC column. A gradient elution is typically employed, using a mobile phase consisting of water and acetonitrile, often with a small amount of an acid modifier like formic acid to improve peak shape and ionization efficiency.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer, typically an electrospray ionization (ESI) source coupled to a triple quadrupole or a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF). For quantitative analysis, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is often used. This involves selecting the precursor ion of the target analyte and monitoring a specific fragment ion, which provides high selectivity and sensitivity. High-resolution mass spectrometry is used for the accurate mass determination of new intermediates, which aids in their structure elucidation.

Visualizations

This compound Biosynthesis Pathway

Caption: Overview of the this compound biosynthetic pathway.

Experimental Workflow for Heterologous Expression

Caption: Workflow for heterologous expression and analysis.

Regulatory Signaling Pathways

The regulation of secondary metabolite biosynthesis in fungi is a complex process often involving global regulators (e.g., LaeA) and pathway-specific transcription factors. However, to date, the specific signaling pathways and regulatory networks that control the expression of the this compound biosynthetic gene cluster in Hypoxylon pulicicidum have not been elucidated. Research into the transcriptional regulation of secondary metabolism in Hypoxylon and related Xylariaceae fungi is an area that warrants further investigation to understand the environmental and developmental cues that trigger the production of these bioactive compounds.[7][8]

Conclusion

The biosynthesis of this compound is a testament to the intricate and elegant chemical machinery that has evolved in endophytic fungi. The elucidation of this complex, branched pathway has been made possible through the application of modern molecular genetics and analytical chemistry techniques, particularly the use of heterologous expression systems. While much has been learned about the enzymes and intermediates involved, further research is needed to uncover the quantitative aspects of the pathway, such as enzyme kinetics and product yields, and to understand the regulatory networks that govern its expression. A deeper understanding of these aspects will be crucial for the rational engineering of production strains for the sustainable and cost-effective supply of these promising insecticidal agents for future applications in animal health and agriculture.

References

- 1. Heterologous Biosynthesis of this compound F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BR112020006214A2 - heterologous biosynthesis of nodulisporic acids - Google Patents [patents.google.com]

- 3. Molecular Cloning and Functional Analysis of Gene Clusters for the Biosynthesis of Indole-Diterpenes in Penicillium crustosum and P. janthinellum [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis of Nodulisporic Acids: A Multifunctional Monooxygenase Delivers a Complex and Highly Branched Array - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Secondary metabolite biosynthetic diversity in the fungal family Hypoxylaceae and Xylaria hypoxylon - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Deletion and gene expression analyses define the paxilline biosynthetic gene cluster in Penicillium paxilli - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Insecticidal Spectrum of Nodulisporic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nodulisporic acid, a complex indole diterpene natural product, has demonstrated significant potential as a novel insecticide. Its unique mode of action, targeting invertebrate-specific glutamate-gated chloride channels (GluCls), offers a promising avenue for the development of selective and effective pest control agents with a favorable safety profile for vertebrates. This technical guide provides an in-depth overview of the in vitro insecticidal spectrum of this compound A and its analogues, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and associated assay workflows.

Introduction

The relentless challenge of insecticide resistance necessitates the discovery and development of new chemical entities with novel modes of action. This compound A, first isolated from the endophytic fungus Nodulisporium sp., represents such a promising lead compound.[1] It exhibits potent insecticidal activity against a range of ectoparasites and other pest insects.[2] This document serves as a comprehensive resource for researchers engaged in the study and development of this compound-based insecticides, summarizing the current knowledge of its in vitro efficacy and the experimental approaches used for its evaluation.

In Vitro Insecticidal Efficacy of this compound A

This compound A has been evaluated against several key insect species in vitro, demonstrating potent activity. The following table summarizes the available quantitative data, primarily focusing on lethal concentration (LC50) values.

| Insect Species | Common Name | Assay Type | LC50 | Reference |

| Lucilia sericata | Sheep blowfly | Larval Assay | 0.3 ppm | [3] |

| Aedes aegypti | Yellow fever mosquito | Larval Assay | 0.5 ppm | [3] |

| Ctenocephalides felis | Cat flea | Artificial Membrane Feeding | 0.68 µg/ml | [4] |

Structure-Activity Relationships of this compound Analogues

Initial structure-activity relationship (SAR) studies on this compound have provided valuable insights for the design of more potent derivatives. Modifications to the core structure have shown that:

-

C-8 Side Chain: Alterations to the C-8 side chain on the right-hand side of the molecule are generally well-tolerated and can lead to analogues with equivalent or enhanced insecticidal activity compared to the parent compound, this compound A.[3]

-

Left-Hand Side of the Pharmacophore: In contrast, even minor chemical modifications or substitutions on the left-hand side of the this compound pharmacophore typically result in a significant reduction or complete loss of insecticidal activity.[3]

These findings underscore the critical role of the core indole and diterpene ring system in the interaction with the target site.

Mechanism of Action: Targeting Glutamate-Gated Chloride Channels

This compound exerts its insecticidal effect by acting as a potent positive allosteric modulator of glutamate-gated chloride channels (GluCls).[5] These channels are ligand-gated ion channels found in the nerve and muscle cells of invertebrates.

-

Channel Activation: this compound binds to a unique site on the GluCl, distinct from the glutamate binding site. This binding potentiates the effect of glutamate, leading to an increased influx of chloride ions into the neuron.

-

Hyperpolarization and Paralysis: The influx of chloride ions causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential. This disruption of nerve signaling leads to flaccid paralysis and ultimately, the death of the insect.

-

Selectivity: Crucially, vertebrates do not possess the same type of glutamate-gated chloride channels, which contributes to the favorable safety profile of this compound in mammals.[5]

Figure 1. Signaling pathway of this compound's insecticidal action.

Detailed Experimental Protocols

This section outlines the detailed methodologies for the key in vitro assays used to determine the insecticidal spectrum of this compound and its analogues.

Lucilia sericata (Sheep Blowfly) Larval Assay

This assay assesses the efficacy of compounds against the larval stage of the sheep blowfly.

Materials:

-

First-instar larvae of Lucilia sericata

-

Artificial diet (e.g., a mixture of powdered milk, egg, and yeast)

-

Test compounds (this compound and analogues)

-

Solvent (e.g., acetone or DMSO)

-

Multi-well plates (e.g., 24-well plates)

-

Incubator

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent. A series of dilutions are then made to achieve the desired final concentrations for the assay.

-

Diet Preparation: Prepare the artificial larval diet and allow it to cool to a semi-solid state.

-

Dosing: Incorporate the test compound dilutions into the artificial diet at a known ratio. A control group with only the solvent should be prepared in parallel.

-

Larval Inoculation: Dispense the treated and control diet into the wells of the multi-well plates. Place a predetermined number of first-instar L. sericata larvae (e.g., 10-20 larvae) into each well.

-

Incubation: Seal the plates to prevent larvae from escaping and incubate at a controlled temperature (e.g., 25-27°C) and humidity for a specified period (e.g., 48-72 hours).

-

Mortality Assessment: After the incubation period, count the number of dead and live larvae in each well. Larvae that are immobile and do not respond to gentle prodding are considered dead.

-

Data Analysis: Calculate the percentage mortality for each concentration and use probit analysis to determine the LC50 value.

Figure 2. Experimental workflow for the Lucilia sericata larval assay.

Aedes aegypti (Yellow Fever Mosquito) Larval Bioassay

This bioassay is used to determine the larvicidal activity of compounds against mosquito larvae.

Materials:

-

Third or fourth-instar larvae of Aedes aegypti

-

Test compounds

-

Solvent (e.g., ethanol or acetone)

-

Dechlorinated or distilled water

-

Beakers or disposable cups

-

Pipettes

-

Incubator or controlled environment room

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent. Create a series of dilutions to obtain the desired test concentrations.

-

Test Solution Preparation: In beakers or cups, add a specific volume of dechlorinated water (e.g., 99 ml). To each beaker, add a small volume of the corresponding compound dilution (e.g., 1 ml) to achieve the final target concentration. A solvent control is prepared by adding only the solvent to the water.

-

Larval Exposure: Introduce a known number of mosquito larvae (e.g., 20-25) into each beaker.

-

Incubation: Maintain the beakers at a constant temperature (e.g., 25 ± 2°C) and a 12:12 hour light:dark photoperiod.

-

Mortality Reading: After 24 hours (and optionally 48 hours), record the number of dead larvae in each beaker. Larvae are considered dead if they are immobile, unable to surface, or do not respond to stimuli.

-

Data Analysis: Calculate the percentage of mortality for each concentration, correcting for any control mortality using Abbott's formula if necessary. Determine the LC50 value using probit analysis.

Figure 3. Experimental workflow for the Aedes aegypti larval bioassay.

Ctenocephalides felis (Cat Flea) Artificial Membrane Feeding System Assay

This in vitro system simulates the blood-feeding process of fleas to assess the systemic insecticidal activity of compounds.

Materials:

-

Adult cat fleas (Ctenocephalides felis)

-

Artificial membrane feeding system (e.g., glass chambers with a stretched Parafilm® membrane)

-

Defibrinated or heparinized blood (e.g., bovine or porcine)

-

Test compounds

-

Solvent (e.g., DMSO)

-

Water bath or heating block

-

Flea containment units

Procedure:

-

Compound Preparation: Dissolve the test compounds in a suitable solvent to create stock solutions. Prepare serial dilutions.

-

Blood Preparation: Warm the blood to approximately 37-39°C. Add the test compound dilutions to the blood to achieve the desired final concentrations. A solvent control with blood and solvent only is also prepared.

-

System Assembly: Assemble the artificial membrane feeding units. The treated blood is placed in the feeding chamber, which is sealed at the bottom with a stretched Parafilm® membrane.

-

Flea Exposure: Place a known number of adult fleas in a containment unit below the membrane. The fleas will pierce the membrane to feed on the treated blood.

-

Incubation: Maintain the feeding systems at a controlled temperature and humidity for a set period (e.g., 24 hours).

-

Mortality Assessment: After the exposure period, count the number of dead and live fleas.

-

Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 value through probit analysis.

References

An In-Depth Technical Guide to the Natural Sources and Fungal Producers of Nodulisporic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nodulisporic acids are a class of indole diterpenoid natural products that have garnered significant attention due to their potent insecticidal properties. This technical guide provides a comprehensive overview of the natural sources and fungal producers of these complex molecules. It delves into the biosynthetic pathway, details experimental protocols for their isolation and quantification, and presents quantitative data on their production. This document is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Natural Sources and Fungal Producers

Nodulisporic acids are primarily produced by the endophytic fungus Hypoxylon pulicicidum, which was formerly classified as Nodulisporium sp.[1]. Endophytic fungi reside within the tissues of living plants without causing any apparent disease. H. pulicicidum has been isolated from a variety of woody plants in tropical and subtropical regions, indicating a pantropical distribution[2].

The initial discovery of Nodulisporic acid A was from a fermentation broth of a Nodulisporium sp. isolated from an unidentified woody plant. Subsequent screening efforts have identified numerous other strains of Nodulisporium, now reclassified under Hypoxylon, that also produce these compounds[1][3]. These strains have been isolated from diverse environmental substrata across multiple continents, suggesting that the genetic blueprint for this compound biosynthesis is conserved within this fungal lineage[3].

Table 1: Fungal Producers of Nodulisporic Acids

| Fungal Species | Former Classification | Natural Habitat | Key Nodulisporic Acids Produced |

| Hypoxylon pulicicidum | Nodulisporium sp. | Endophyte of woody plants in tropical regions | A, A1, A2, D, E, F and other congeners |

While specific quantitative data on the prevalence of this compound-producing fungi in different plant species is not extensively documented, the recurring isolation of these fungi from endophytic samples highlights their ecological significance and potential as a source for novel bioactive compounds.

Biosynthesis of Nodulisporic Acids

The biosynthesis of Nodulisporic acids is a complex process involving a dedicated gene cluster that orchestrates the assembly of the intricate indole diterpenoid scaffold. The pathway begins with the synthesis of the indole core from the shikimate pathway and the diterpenoid moiety from the mevalonate pathway.

A key precursor is geranylgeranyl pyrophosphate (GGPP), which is cyclized to form the characteristic polycyclic diterpene structure. This is then condensed with an indole derivative. The core structure undergoes a series of modifications, including prenylations, oxidations, and cyclizations, catalyzed by a suite of enzymes encoded by the nod gene cluster. These modifications give rise to the diverse array of this compound congeners that have been identified.

A pivotal enzyme in the pathway is a multifunctional P450 monooxygenase, which introduces significant structural diversity by catalyzing different reactions. This enzymatic promiscuity is a key factor in the generation of the various this compound analogues.

Below is a simplified representation of the biosynthetic pathway leading to the core structure of Nodulisporic acids.

Quantitative Production of Nodulisporic Acids

The production of Nodulisporic acids is highly dependent on the fungal strain, fermentation conditions, and media composition. Significant improvements in yield have been achieved through strain mutation and optimization of the fermentation medium. While precise, directly comparable quantitative data across different studies is scarce, some general trends can be observed.

Fermentation media such as LSFM (Low Salt Fermentation Medium) and MMK2 have been reported to support the production of Nodulisporic acids. However, the exact compositions of these media are often proprietary or not fully disclosed in the literature. The table below provides a qualitative summary of production based on available information.

Table 2: Qualitative Production of Nodulisporic Acids in Different Media

| Fermentation Medium | Key Components (General) | Relative Yield of Nodulisporic Acids | Reference |

| LSFM | Complex medium with various carbon and nitrogen sources | Reported to be effective for production | [4] |

| MMK2 | Complex medium with various carbon and nitrogen sources | Reported to support production | [4] |

It is important to note that the yields of specific this compound congeners can vary significantly even within the same fermentation batch. The production of this compound A, the most potent insecticidal compound in the series, is often a key target for optimization.

Experimental Protocols

Fungal Culture and Fermentation

-

Strain Maintenance: Hypoxylon pulicicidum strains are typically maintained on solid agar plates, such as Potato Dextrose Agar (PDA), at 25°C.

-

Seed Culture: A small piece of mycelial agar plug from a mature plate is used to inoculate a liquid seed medium in a shake flask. The seed culture is incubated at 25-28°C with shaking (e.g., 200 rpm) for 3-5 days.

-

Production Culture: The seed culture is then used to inoculate the production fermentation medium. Fermentation is carried out in shake flasks or bioreactors under controlled conditions of temperature, pH, and aeration for a period of 7-21 days.

Extraction of Nodulisporic Acids

The following is a general protocol for the extraction of Nodulisporic acids from a fungal fermentation broth.

-

Separation of Mycelium and Broth: The fermentation broth is filtered through cheesecloth or a similar material to separate the fungal mycelium from the liquid broth.

-

Extraction of Mycelium: The mycelial cake is typically extracted with a polar organic solvent such as acetone or methanol. This can be done by soaking the mycelium in the solvent and then filtering. The process may be repeated to ensure complete extraction.

-

Extraction of Broth: The culture broth is subjected to liquid-liquid extraction with a water-immiscible organic solvent like ethyl acetate or dichloromethane. The extraction is usually performed multiple times to maximize the recovery of the compounds.

-

Combining and Concentrating: The organic extracts from the mycelium and the broth are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude extract containing Nodulisporic acids.

Purification of Nodulisporic Acids

The crude extract is a complex mixture of metabolites and requires further purification to isolate individual this compound congeners.

-

Column Chromatography: The crude extract is first fractionated using column chromatography on silica gel or other suitable stationary phases. A gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate, followed by dichloromethane-methanol) is used to elute different fractions.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The fractions containing Nodulisporic acids, as identified by thin-layer chromatography (TLC) or analytical HPLC, are further purified by preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of water and acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

Quantification of Nodulisporic Acids by HPLC

A validated High-Performance Liquid Chromatography (HPLC) method is essential for the accurate quantification of Nodulisporic acids in fermentation extracts.

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A gradient elution is often employed, starting with a higher proportion of water and gradually increasing the concentration of an organic solvent like acetonitrile or methanol. The mobile phase is usually acidified with 0.1% formic acid or a similar additive.

-

Detection: Nodulisporic acids have a characteristic UV absorbance, and detection is typically performed at a wavelength around 220-230 nm and 280-290 nm.

-

Quantification: Quantification is achieved by creating a calibration curve using a purified standard of the specific this compound congener of interest (e.g., this compound A). The peak area of the analyte in the sample is then compared to the calibration curve to determine its concentration.

Table 3: General HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | Example: 50-100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 225 nm and 285 nm (Diode Array Detector recommended) |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-30 °C |

Conclusion

Nodulisporic acids represent a fascinating and important class of fungal secondary metabolites with significant potential for development as insecticidal agents. Their production by the endophytic fungus Hypoxylon pulicicidum underscores the value of exploring unique ecological niches for the discovery of novel bioactive compounds. While significant progress has been made in understanding the biosynthesis and isolation of these molecules, further research is needed to optimize their production through fermentation and to fully elucidate the complex regulatory networks governing their biosynthesis. The methodologies and data presented in this guide provide a solid foundation for researchers to advance the study of these promising natural products.

References

An In-depth Technical Guide to the Chemical Properties and Stability of Nodulisporic Acid

For Researchers, Scientists, and Drug Development Professionals

Nodulisporic acid, a complex indole diterpene natural product, has garnered significant interest within the scientific community due to its potent and selective insecticidal properties.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties and stability of this compound, with a focus on this compound A, the most extensively studied analog. The information presented herein is intended to support research, development, and analytical activities involving this promising class of compounds.

Chemical Properties of Nodulisporic Acids

Nodulisporic acids are a family of structurally related compounds produced by the endophytic fungus Nodulisporium sp.[4] The core structure consists of a highly substituted indole moiety linked to a complex diterpene system.[4] Variations in the side chains and peripheral functional groups give rise to a series of analogs, each with potentially different biological activities and chemical characteristics.

Physicochemical Properties of this compound A

This compound A is a bright yellow powder.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C43H53NO6 | [5][6][7] |

| Molecular Weight | 679.88 g/mol | [5][6][7] |

| Appearance | Yellow powder | [1][7] |

| Melting Point | 250-255 °C | [7] |

| Optical Rotation | [α]D22 +13° (c = 0.4 in CHCl3) | [7] |

| UV Absorption Maxima (in Methanol) | 241, 265, 385 nm | [7] |

| Solubility | Soluble in ethanol, methanol, DMF, or DMSO | [6] |

Physicochemical Properties of this compound F

This compound F is a biosynthetic precursor to other more complex nodulisporic acids and is the simplest in the series.[8]

| Property | Value | Source |

| Molecular Formula | C28H37NO3 | [9] |

| Molecular Weight | 435.6 g/mol | [9] |

| Computed XLogP3-AA | 6.3 | [9] |

| Topological Polar Surface Area | 73.3 Ų | [9] |

Stability Profile of this compound

The complex structure of this compound A contributes to several potential instabilities that are critical considerations for its handling, formulation, and analytical characterization.

Known Degradation Pathways

Oxidation: this compound A has been observed to degrade into oxidation products, particularly in solution.[10][11] This degradation can affect the dienoic acid side chain.[10] Exposure to air can lead to the oxidative ring-opening of the indole core.[12]

Dehydration: The secondary hydroxyl group at the C(24) position is susceptible to facile dehydration, which is often mediated by the carboxylic acid moiety of the molecule.[12] This instability presents a significant challenge for both synthetic modifications and long-term storage.

Due to these instabilities, it is recommended to store this compound, particularly in solution, under an inert atmosphere and protected from light to minimize degradation. For long-term storage, temperatures of -20°C are advised.[6]

Mechanism of Action

This compound A exerts its insecticidal effect through a mechanism similar to that of ivermectin, although it is structurally distinct.[4][13] It acts as a potent positive allosteric modulator of invertebrate-specific glutamate-gated chloride ion channels (GluCls).[1][2][3][13] This action leads to an influx of chloride ions, hyperpolarization of neuronal and muscle cells, and subsequent paralysis and death of the target insect.[13] A key advantage of this compound is its selectivity for invertebrate GluCls, with no homologous target identified in mammals, contributing to its wide therapeutic index.[1][2][3]

Experimental Protocols

Stability Indicating HPLC Method for this compound A

The following is a generalized protocol for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the stability of this compound A in solution. This method can be adapted to study degradation under various stress conditions (e.g., acid, base, oxidative, thermal, and photolytic stress).

1. Materials and Reagents:

-

This compound A reference standard

-

HPLC grade acetonitrile

-

HPLC grade methanol

-

HPLC grade water

-

Formic acid (or other suitable modifier)

-

Hydrochloric acid (for acid stress)

-

Sodium hydroxide (for base stress)

-

Hydrogen peroxide (for oxidative stress)

2. Chromatographic Conditions (Starting Point):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: 60% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at 265 nm and 385 nm

-

Injection Volume: 10 µL

3. Standard and Sample Preparation:

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound A in methanol.

-

Working Standard: Dilute the stock solution to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

-

Forced Degradation Samples:

-

Acidic: Mix the stock solution with 0.1 M HCl and incubate at 60 °C.

-

Basic: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.

-

Oxidative: Mix the stock solution with 3% H2O2 and incubate at room temperature.

-

Thermal: Incubate the stock solution at 80 °C.

-

Photolytic: Expose the stock solution to UV light (e.g., 254 nm).

-

Neutralize acidic and basic samples before injection. Dilute all samples to the working concentration.

-

4. Analysis:

-

Inject the working standard and the stressed samples.

-

Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound A peak.

-

The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak.

Biosynthesis of this compound

The biosynthesis of Nodulisporic acids is a complex process involving a dedicated gene cluster.[14][15][16] The pathway begins with the condensation of geranylgeranyl pyrophosphate (GGPP), derived from the acetate/mevalonate pathway, with an indole moiety that originates from anthranilic acid and ribose, rather than directly from tryptophan.[4][17] A series of enzymatic modifications, including prenylation, oxidation, and cyclization, then build the complex polycyclic structure.[14][18]

Conclusion

This compound and its analogs represent a valuable class of insecticides with a favorable safety profile. A thorough understanding of their chemical properties, particularly their solubility and inherent instabilities, is paramount for successful research and development. The methodologies and data presented in this guide are intended to provide a solid foundation for scientists working with these complex and potent natural products. Careful handling, appropriate storage conditions, and the use of stability-indicating analytical methods are essential to ensure the integrity of experimental results and to unlock the full therapeutic potential of Nodulisporic acids.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: Its Chemistry and Biology | Bentham Science [eurekaselect.com]

- 3. This compound: its chemistry and biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | C43H53NO6 | CID 10747094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. bioaustralis.com [bioaustralis.com]

- 7. This compound [drugfuture.com]

- 8. Nodulisporic acids D-F: structure, biological activities, and biogenetic relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound F | C28H37NO3 | CID 11281984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Total Synthesis of (−)-Nodulisporic Acids D, C and B: Evolution of a Unified Synthetic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. Biosynthesis of Nodulisporic Acids: A Multifunctional Monooxygenase Delivers a Complex and Highly Branched Array - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]